3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide
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Overview
Description
3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide is a chemical compound with the molecular formula C9H11F3N2O3S. It is characterized by the presence of an amino group, a trifluoromethoxyethyl group, and a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide typically involves the introduction of the trifluoromethoxyethyl group to a benzenesulfonamide precursor. One common method is the nucleophilic substitution reaction where a suitable trifluoromethoxyethylating agent reacts with a benzenesulfonamide derivative under controlled conditions. The reaction may require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The trifluoromethoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitrobenzenesulfonamide derivatives, while reduction of the sulfonamide group may produce primary amines .
Scientific Research Applications
3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxyethyl group can enhance the compound’s binding affinity and specificity towards its target, potentially leading to inhibition or modulation of the target’s activity. The sulfonamide moiety is known to interact with various biological molecules, contributing to the compound’s overall activity .
Comparison with Similar Compounds
3-Amino-N-ethylbenzenesulfonamide: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
3-Amino-N-[2-(methoxy)ethyl]benzenesulfonamide: Contains a methoxy group instead of a trifluoromethoxy group, affecting its reactivity and interactions.
Uniqueness: The presence of the trifluoromethoxyethyl group in 3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs. This uniqueness can be leveraged in the design of compounds with specific desired properties .
Properties
IUPAC Name |
3-amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O3S/c10-9(11,12)17-5-4-14-18(15,16)8-3-1-2-7(13)6-8/h1-3,6,14H,4-5,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPXWQUZFKWDEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCOC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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